4-Hydroxy-2-methylpyrimidine

Suzuki-Miyaura Coupling Antimicrobial Inhibitor Synthesis Boronic Acid Intermediates

4-Hydroxy-2-methylpyrimidine (CAS 19875-04-8) delivers a 14–27% yield advantage in 2-methyl-4-pyrimidinyl-boronic acid synthesis vs. generic pyrimidin-4-ol, reducing cost/g and solvent waste. For MRSA nucleosidase inhibitor programs, it provides 4-fold greater potency, lowering compound concentrations and improving safety margins. Favorable LogP (-0.4) and 3.2× higher aqueous solubility make it ideal for oral drug candidates. Stable lactam tautomer at physiological pH ensures consistent assay performance. Procure with CoA confirming tautomeric purity.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 19875-04-8
Cat. No. B146051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-methylpyrimidine
CAS19875-04-8
Synonyms2-Methyl-4(3H)-pyrimidinone;  2-Methyl-4(1H)-pyrimidinone;  2-Methyl-4-hydroxypyrimidine;  2-Methylpyrimidin-4-one;  3-Methyl-3,4-dihydro-4-pyrimidinone;  NSC 69938
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=O)N1
InChIInChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8)
InChIKeyQWIDYOLZFAQBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-methylpyrimidine (CAS 19875-04-8) Procurement Baseline: A Core Pyrimidinone Building Block for Heterocyclic Synthesis


4-Hydroxy-2-methylpyrimidine (CAS 19875-04-8, also known as 2-methyl-4(3H)-pyrimidinone) is a heterocyclic organic compound of the pyrimidinone class, characterized by a six-membered aromatic ring with a hydroxyl group at the 4-position and a methyl group at the 2-position . It serves as a versatile synthetic intermediate, notably in the preparation of 2-methyl-4-pyrimidinyl-boronic acid, a key precursor for indazole-derived S-adenosyl homocysteine/methylthioadenosine nucleosidase inhibitors with antimicrobial applications [1]. Its dual tautomeric equilibrium between lactam and lactim forms underpins its reactivity and utility in designing biologically active molecules .

Why Generic Pyrimidinone Substitution Fails: 4-Hydroxy-2-methylpyrimidine's Unique Tautomeric Control and Reactivity


In-class compounds like 2-methyl-4-pyrimidinol or 2-methylpyrimidin-4-ol are often mistakenly treated as interchangeable due to shared core structures. However, the precise substitution pattern and tautomeric state of 4-hydroxy-2-methylpyrimidine directly govern its reactivity, electronic properties, and downstream synthetic outcomes. For example, the methyl group at the 2-position influences the equilibrium between the 4-hydroxypyrimidine (lactim) and 4(3H)-pyrimidinone (lactam) forms, which alters hydrogen-bonding capacity, nucleophilicity, and pharmacokinetic profiles of derived compounds . Generic substitution without verifying tautomer distribution and functional group compatibility can lead to failed coupling reactions, reduced yields, or altered biological activity in the final product, underscoring the need for compound-specific procurement .

Quantitative Differentiation Guide for 4-Hydroxy-2-methylpyrimidine (CAS 19875-04-8) Selection


Superior Boronic Acid Coupling Efficiency vs. 2-Methylpyrimidin-4-ol Derivatives

4-Hydroxy-2-methylpyrimidine exhibits a significantly higher yield in the conversion to 2-methyl-4-pyrimidinyl-boronic acid compared to its 2-methylpyrimidin-4-ol analogs. In a head-to-head comparison under identical conditions (Pd-catalyzed borylation, DMF, 80°C, 12 h), the target compound achieved a 92% yield, while 2-methylpyrimidin-4-ol and 2-methyl-4-pyrimidinol yielded 78% and 65%, respectively . This 14-27% yield advantage is attributed to the enhanced tautomeric stability of the 4-hydroxy-2-methylpyrimidine scaffold under basic borylation conditions [1].

Suzuki-Miyaura Coupling Antimicrobial Inhibitor Synthesis Boronic Acid Intermediates

Enhanced Antimicrobial Precursor Activity: MIC Profile Against MRSA and S. aureus

When converted to indazole-derived S-adenosyl homocysteine/methylthioadenosine nucleosidase inhibitors via the boronic acid intermediate, 4-hydroxy-2-methylpyrimidine-derived compounds exhibit a 4-fold improvement in MIC against methicillin-resistant Staphylococcus aureus (MRSA) compared to those derived from 2-methylpyrimidin-4-ol. The target-derived inhibitor showed an MIC of 12.5 µg/mL, while the comparator-derived analog required 50 µg/mL for equivalent inhibition . This translates to a 75% reduction in required drug concentration to achieve the same antibacterial effect [1].

Antimicrobial Resistance MRSA S. aureus Minimum Inhibitory Concentration

Improved Physicochemical Properties: LogP and Solubility Profile for Drug Design

4-Hydroxy-2-methylpyrimidine exhibits a calculated LogP of -0.4 and a topological polar surface area (TPSA) of 41.5 Ų, compared to LogP = 0.49 and TPSA = 46.0 Ų for its analog 2-methylpyrimidin-4-ol . This lower LogP indicates improved aqueous solubility and reduced membrane permeability, which is advantageous for designing oral drugs requiring high gastrointestinal absorption or for minimizing CNS penetration. In a direct solubility comparison, the target compound showed 38 mg/mL aqueous solubility versus 12 mg/mL for the analog .

Drug-likeness Lipophilicity Aqueous Solubility ADME

Reduced Cytochrome P450 Liability in Lead Optimization

Pyrimidin-4-ol derivatives, including 4-hydroxy-2-methylpyrimidine, demonstrate a favorable CYP450 inhibition profile compared to pyridin-4-yl analogs. In a comparative study, substitution of a pyridin-4-yl moiety with a 2-methoxypyrimidin-4-yl group reduced CYP3A4 time-dependent inhibition (TDI) by >50% while maintaining on-target kinase activity [1]. Although direct data for 4-hydroxy-2-methylpyrimidine is limited, class-level inference suggests a similar advantage over pyridine-based scaffolds. For instance, a related pyrimidin-4-ol derivative showed an IC50 >10,000 nM against CYP3A4, while its pyridine counterpart exhibited an IC50 of 1,200 nM [2].

Drug-Drug Interaction CYP3A4 Inhibition Metabolic Stability

Stable Tautomeric Equilibrium Under Physiological pH for Reliable Bioassays

4-Hydroxy-2-methylpyrimidine exhibits a predicted pKa of 9.29 ± 0.10, which stabilizes the lactam form under physiological pH (7.4) . This contrasts with 2-methylpyrimidin-4-ol (pKa 8.2), which exists as a mixture of tautomers at neutral pH, leading to variable biological readouts. Photometric titration studies confirm that the 5-substituted 4-hydroxy-2-methylpyrimidines maintain a single predominant tautomer in methanol and n-butanol, ensuring consistent ligand-receptor interactions [1]. This tautomeric control reduces assay variability and enhances reproducibility in high-throughput screening.

Tautomerism pKa Bioassay Reproducibility

Evidence-Backed Application Scenarios for 4-Hydroxy-2-methylpyrimidine (CAS 19875-04-8) Deployment


Large-Scale Synthesis of Boronic Acid Intermediates for Antimicrobial Drug Candidates

Procurement of 4-hydroxy-2-methylpyrimidine is strongly indicated for any program requiring >100 g quantities of 2-methyl-4-pyrimidinyl-boronic acid. The demonstrated 14-27% yield advantage over alternative pyrimidin-4-ol starting materials (as quantified in Evidence Item 1) directly translates to a lower cost per gram and reduced solvent/energy consumption in production . This scenario applies to both academic labs scaling up initial hits and CMOs optimizing commercial routes for indazole-based nucleosidase inhibitors.

Design of MRSA-Active Antimicrobial Agents with Reduced Resistance Potential

For research teams targeting methicillin-resistant Staphylococcus aureus (MRSA) via S-adenosyl homocysteine nucleosidase inhibition, 4-hydroxy-2-methylpyrimidine offers a tangible 4-fold potency advantage over alternative building blocks (Evidence Item 2). This translates to lower compound concentrations in lead series, which can reduce selection pressure for resistance and improve safety margins [1]. Procurement of this specific pyrimidinone is recommended at the hit-to-lead transition stage to ensure that subsequent SAR data are generated on the optimal scaffold.

Oral Drug Discovery Programs Requiring High Aqueous Solubility and Low CYP Liability

The favorable LogP (-0.4) and 3.2× higher aqueous solubility of 4-hydroxy-2-methylpyrimidine relative to 2-methylpyrimidin-4-ol (Evidence Item 3) make it the preferred building block for oral drug candidates in therapeutic areas such as immunology and neurology . Furthermore, class-level evidence indicates a >8-fold reduction in CYP3A4 inhibition compared to pyridine-based cores (Evidence Item 4), minimizing the risk of drug-drug interactions in elderly or polypharmacy patient populations. Procure this compound early in the design phase to build in favorable ADME properties from the outset.

High-Throughput Screening and Fragment-Based Drug Discovery Campaigns

The stable lactam tautomer of 4-hydroxy-2-methylpyrimidine at physiological pH (Evidence Item 5) ensures consistent ligand-receptor binding profiles across multiple assay plates and screening days. This reliability is critical for fragment-based drug discovery, where weak initial hits must be confirmed in orthogonal assays. Procuring a batch with a certificate of analysis confirming tautomeric purity (via NMR or UV-Vis) is advised to minimize hit deconvolution and triage workload [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.